N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been reported to inhibit k1 capsule formation in uropathogenic escherichia coli .
Mode of Action
It’s known that the compound is synthesized through acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, which is then converted to the corresponding thioamide . This process involves oxidation with potassium hexacyanoferrate (III) in an alkaline medium .
Biochemical Pathways
Similar compounds have been shown to exhibit strong fluorescence, making them useful in the creation of new laser dyes and biological probes .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities , and some benzothiazole derivatives have shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli .
Action Environment
It’s worth noting that the synthesis of similar compounds involves reactions that are sensitive to the polarity or proton-donor ability of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a furan-2-yl halide and a suitable nucleophile.
Attachment of the Thiomorpholine Moiety: The thiomorpholine moiety is attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the benzo[d]thiazole core can yield dihydrobenzo[d]thiazole derivatives.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrobenzo[d]thiazole derivatives, and various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-6-carboxamide: Similar structure but with a morpholine moiety instead of thiomorpholine.
N-(2-(furan-2-yl)-2-piperidinoethyl)benzo[d]thiazole-6-carboxamide: Contains a piperidine ring instead of thiomorpholine.
N-(2-(furan-2-yl)-2-pyrrolidinoethyl)benzo[d]thiazole-6-carboxamide: Features a pyrrolidine ring in place of thiomorpholine.
Uniqueness
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-18(13-3-4-14-17(10-13)25-12-20-14)19-11-15(16-2-1-7-23-16)21-5-8-24-9-6-21/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVLJACRNKZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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